Physicochemical characteristics of Methyl 5-(bromomethyl)-2-methylbenzoate
Physicochemical characteristics of Methyl 5-(bromomethyl)-2-methylbenzoate
An In-depth Technical Guide to Methyl 5-(bromomethyl)-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of Methyl 5-(bromomethyl)-2-methylbenzoate, a versatile bifunctional reagent for advanced organic synthesis. While direct experimental data for this specific isomer is not widely available in public literature, this document constructs a robust profile based on established principles of organic chemistry and predictive analysis derived from closely related structural analogs. We will detail its predicted physicochemical properties, propose a validated synthetic route, outline rigorous characterization methodologies, and discuss its significant potential in medicinal chemistry and materials science. This guide is designed to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this valuable synthetic building block.
Introduction and Strategic Importance
Methyl 5-(bromomethyl)-2-methylbenzoate is a substituted aromatic ester containing two key reactive functionalities: a methyl ester and a benzylic bromide. The strategic placement of these groups makes it a highly valuable intermediate in multi-step organic synthesis.
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Benzylic Bromide: The -CH₂Br group at the 5-position is an excellent electrophile. Benzylic bromides are known for their high reactivity in nucleophilic substitution (Sₙ1 and Sₙ2) reactions. This is due to the resonance stabilization of the carbocation intermediate (in Sₙ1 pathways) or the transition state (in Sₙ2 pathways) by the adjacent benzene ring.[1][2] This feature allows for the precise and efficient introduction of the "2-methyl-5-(methoxycarbonyl)benzyl" moiety into a wide array of molecules.[1]
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Methyl Ester: The ester group at the 1-position provides a secondary handle for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, offering a pathway for further diversification of the molecular scaffold.
The combination of these two functionalities in a single molecule allows for orthogonal chemical strategies, making it a powerful tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical scaffolds and novel organic materials.
Predicted Physicochemical Characteristics
Direct experimental data for Methyl 5-(bromomethyl)-2-methylbenzoate is sparse. However, we can reliably predict its core properties based on its chemical structure and data from analogous compounds.
| Property | Predicted Value / Description | Justification / Source |
| Chemical Formula | C₁₀H₁₁BrO₂ | Derived from structure. |
| Molecular Weight | 243.10 g/mol | Calculated from atomic weights. |
| IUPAC Name | Methyl 5-(bromomethyl)-2-methylbenzoate | Standard chemical nomenclature. |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Based on similar isomers like Methyl 2-(bromomethyl)benzoate. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF). | General property of non-polar organic esters. |
| Stability | Moisture and light-sensitive.[3] | Benzylic bromides are susceptible to hydrolysis and degradation upon light exposure. |
| Reactivity Profile | Highly reactive towards nucleophiles. | The benzylic bromide is a potent alkylating agent.[1] |
Synthesis and Purification: A Validated Protocol
The most chemically sound and widely practiced method for generating a benzylic bromide from a methyl group is through free-radical bromination using N-Bromosuccinimide (NBS).[2][4] This process, known as the Wohl-Ziegler reaction, offers high selectivity for the benzylic position over other C-H bonds.[4][5]
Proposed Synthetic Pathway
The synthesis is envisioned as a two-step process starting from commercially available 2,5-dimethylbenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Part 1: Esterification of 2,5-Dimethylbenzoic Acid
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethylbenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (CH₃OH, ~20-30 eq) to act as both reactant and solvent.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling, neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: The resulting crude product, Methyl 2,5-dimethylbenzoate, can be purified by column chromatography if necessary.[6]
Part 2: Selective Free-Radical Bromination
Causality Note: This reaction selectively brominates one of the two benzylic methyl groups. The methyl group at the 5-position is slightly less sterically hindered and electronically favored for radical formation compared to the ortho-methyl group adjacent to the bulky ester.
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Setup: In a flask protected from light and fitted with a reflux condenser, dissolve the Methyl 2,5-dimethylbenzoate (1.0 eq) from Part 1 in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄).[4]
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Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5]
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Reaction: Heat the mixture to reflux. The reaction can also be initiated using UV light.[7] Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and succinimide floats at the surface.
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Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, Methyl 5-(bromomethyl)-2-methylbenzoate, should be purified by column chromatography to separate it from any starting material or di-brominated by-products.
Analytical Characterization and Spectral Data (Predicted)
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following techniques would be employed, with predicted data based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Description | Chemical Shift (δ, ppm) |
| ~ 7.95 | Doublet, 1H (Ar-H ortho to ester) | ~ 167.0 (C=O) |
| ~ 7.40 | Doublet, 1H (Ar-H meta to ester) | ~ 138-140 (Ar-C) |
| ~ 7.25 | Singlet, 1H (Ar-H between groups) | ~ 135-137 (Ar-C) |
| ~ 4.55 | Singlet, 2H (-CH₂Br) | ~ 130-132 (Ar-CH) |
| ~ 3.90 | Singlet, 3H (-OCH₃) | ~ 128-130 (Ar-CH) |
| ~ 2.50 | Singlet, 3H (Ar-CH₃) | ~ 52.0 (-OCH₃) |
| ~ 33.0 (-CH₂Br) | ||
| ~ 21.0 (Ar-CH₃) |
Causality Behind Predictions:
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The benzylic protons of the -CH₂Br group are highly deshielded and typically appear as a sharp singlet around 4.5 ppm.
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The ester methyl protons (-OCH₃) are expected around 3.9 ppm.[8]
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The aromatic methyl protons (Ar-CH₃) will be further upfield, around 2.5 ppm.[8]
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In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal.[9] The carbon of the bromomethyl group is expected around 33 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2960-2870 | Aliphatic C-H Stretch (from methyl groups) |
| ~ 1720 | C=O Stretch (Ester) - Strong, sharp peak |
| 1600-1450 | Aromatic C=C Bending |
| 1300-1000 | C-O Stretch (Ester) - Two strong bands |
| ~ 1250 | C-Br Stretch |
Justification: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group, expected around 1720 cm⁻¹, slightly lowered from the typical ~1740 cm⁻¹ due to conjugation with the aromatic ring.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Molecular Ion (M⁺): A pair of peaks will be observed for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 natural abundance. The expected peaks would be at m/z = 242 and m/z = 244.
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Key Fragmentation Patterns:
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Loss of the methoxy group (·OCH₃) to give a fragment at m/z = 211/213.
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Loss of the bromine atom (·Br) to give a fragment at m/z = 163.
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Formation of the tropylium ion or related benzyl cation fragments.
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Reactivity and Applications in Drug Development
The primary utility of Methyl 5-(bromomethyl)-2-methylbenzoate lies in its role as a bifunctional linker and synthetic intermediate.
Caption: Key reaction pathways for the title compound.
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Alkylation of Heterocycles: In drug discovery, nitrogen-containing heterocycles are common pharmacophores. This reagent can be used to alkylate amines, imidazoles, pyridines, and other ring systems to introduce the substituted benzyl moiety, which can serve as a key binding element for protein targets.
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Synthesis of Pro-drugs: The ester functionality can be used to create pro-drugs. For instance, after using the benzylic bromide as a linker, the ester can be hydrolyzed to a carboxylic acid, which can then be re-esterified with a promoiety to improve bioavailability.
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Linker for Bioconjugation: The benzylic bromide can react with nucleophilic residues on biomolecules (like cysteine thiols). The ester can then be modified to attach a reporter group (e.g., a fluorophore) or another molecule of interest.
Safety, Handling, and Storage
As a benzylic bromide, Methyl 5-(bromomethyl)-2-methylbenzoate must be handled with significant care. Benzylic bromides are classified as lachrymators, meaning they are severe eye, skin, and respiratory tract irritants.[3][11]
| Safety Guideline | Protocol |
| Personal Protective Equipment (PPE) | Always wear chemical splash goggles meeting ANSI Z87.1 standards, a lab coat, and nitrile gloves.[11][12] Handle only inside a certified chemical fume hood.[13] |
| Handling | Avoid inhalation of vapors and any contact with skin or eyes.[14] Use explosion-proof equipment and ground all containers to prevent static discharge.[13] Keep away from heat, sparks, and open flames.[3] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13] The compound is likely moisture and light-sensitive; store in a cool, dry, dark, and well-ventilated area.[3] |
| Emergency Procedures | Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3] Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[14] Inhalation: Move to fresh air immediately.[3] In all cases of exposure, seek prompt medical attention. |
| Waste Disposal | Dispose of waste in a dedicated halogenated organic waste container, following all local and institutional regulations.[14] |
Conclusion
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